Potency Profile: Balanced Nanomolar Inhibition of Both Target Enzymes
FAAH/cPLA2|A-IN-1 (Compound 10) exhibits balanced, nanomolar inhibitory activity against both cPLA2α (IC50 = 47 nM) and FAAH (IC50 = 32 nM). In a direct head-to-head comparison within the same study, the octyl-substituted lead compound 7 demonstrates greater potency against cPLA2α (IC50 = 19 nM) but with a comparable FAAH IC50 of 30 nM [1]. In contrast, the phenoxy-substituted analog 12 shows significantly reduced potency, with IC50 values of 170 nM (cPLA2α) and 54 nM (FAAH) [1]. Furthermore, the selective FAAH inhibitor URB597 is reported to have an IC50 of approximately 5 nM in rat brain membranes, while the cPLA2α inhibitor AACOCF3 shows an IC50 in the micromolar range (1.5-15 μM) [2].
| Evidence Dimension | Inhibitory activity (IC50) against cPLA2α and FAAH |
|---|---|
| Target Compound Data | cPLA2α: 0.047 μM (47 nM); FAAH: 0.032 μM (32 nM) |
| Comparator Or Baseline | Compound 7: cPLA2α 0.019 μM, FAAH 0.030 μM; Compound 12: cPLA2α 0.170 μM, FAAH 0.054 μM; URB597: FAAH ~0.005 μM; AACOCF3: cPLA2α 1.5-15 μM |
| Quantified Difference | Target compound is ~2.5-fold less potent against cPLA2α than Compound 7 but ~3.6-fold more potent than Compound 12; it is ~6-fold less potent against FAAH than URB597 but ~2-fold more potent than Compound 12. |
| Conditions | In vitro enzymatic assays using human recombinant enzymes or cell lysates; detailed protocols described in referenced studies. |
Why This Matters
This balanced, nanomolar dual-inhibition profile positions FAAH/cPLA2|A-IN-1 as a more relevant tool for probing integrated eicosanoid-endocannabinoid crosstalk compared to either a highly selective single-target inhibitor or a significantly less potent dual inhibitor.
- [1] Ekodo Voundi M, Hanekamp W, Lehr M. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Med Chem. 2023 Aug 10;14(10):2079-2088. View Source
- [2] Jayamanne A, et al. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). View Source
